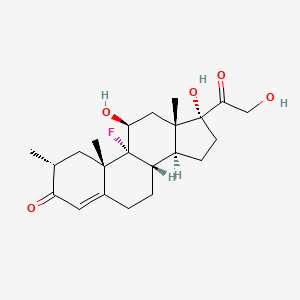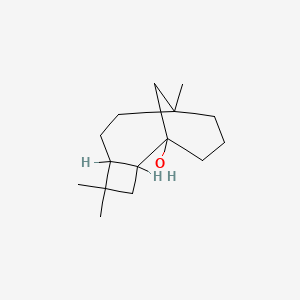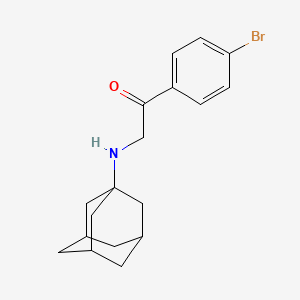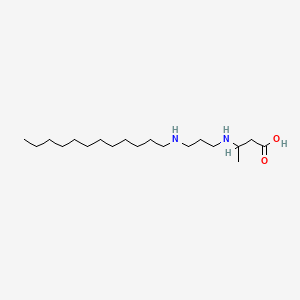
Chromium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium (IV) is a chemical compound that contains chromium in the +4 oxidation state It is less common than other oxidation states of chromium, such as chromium (III) and chromium (VI)
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium (IV) compounds can be synthesized through various methods. One common approach is the oxidation of chromium (III) compounds using strong oxidizing agents. For example, chromium (III) chloride can be oxidized to chromium (IV) chloride using chlorine gas at elevated temperatures . Another method involves the reduction of chromium (VI) compounds under controlled conditions to achieve the +4 oxidation state .
Industrial Production Methods
Industrial production of chromium (IV) compounds often involves the use of high-temperature processes and specialized equipment. For instance, the production of chromium (IV) oxide, a magnetic compound, involves the thermal decomposition of chromium (VI) compounds in the presence of reducing agents .
Chemical Reactions Analysis
Types of Reactions
Chromium (IV) compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of chromium (IV) can produce chromium (VI) compounds, while reduction can yield chromium (III) compounds .
Scientific Research Applications
Chromium (IV) compounds have several scientific research applications:
Mechanism of Action
The mechanism of action of chromium (IV) compounds involves their interaction with molecular targets and pathways within biological systems. For example, chromium (IV) can disrupt cellular materials, causing disturbances in normal physiological functions . It can also participate in redox reactions, influencing the oxidative state of other molecules and affecting cellular processes .
Comparison with Similar Compounds
Chromium (IV) compounds can be compared with other chromium compounds, such as chromium (III) and chromium (VI):
Chromium (III): Chromium (III) compounds are more stable and less toxic than chromium (IV) compounds.
Chromium (VI): Chromium (VI) compounds are highly toxic and carcinogenic.
Similar Compounds
- Chromium (III) chloride
- Chromium (VI) oxide
- Chromium (II) chloride
Chromium (IV) compounds are unique due to their intermediate oxidation state, which allows them to participate in a variety of chemical reactions and have distinct applications in research and industry.
Properties
CAS No. |
15723-28-1 |
|---|---|
Molecular Formula |
Cr+4 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(4+) |
InChI |
InChI=1S/Cr/q+4 |
InChI Key |
UUMMHAPECIIHJR-UHFFFAOYSA-N |
SMILES |
[Cr+4] |
Canonical SMILES |
[Cr+4] |
Key on ui other cas no. |
15723-28-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)












